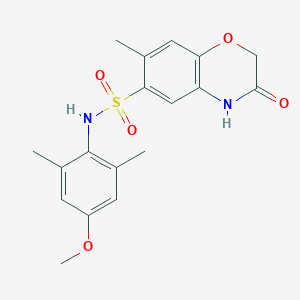
N-(2,4-difluorophenyl)-2-ethoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-ethoxynicotinamide, commonly known as DFN-2, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. DFN-2 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
DFN-2 exerts its pharmacological effects by inhibiting the activity of N-(2,4-difluorophenyl)-2-ethoxynicotinamide, an enzyme involved in DNA damage repair mechanisms. N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition leads to the accumulation of DNA damage, which ultimately results in apoptosis (programmed cell death) of cancer cells. DFN-2 has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
DFN-2 has been shown to have a significant impact on various biochemical and physiological processes. It has been demonstrated to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. DFN-2 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFN-2 has several advantages for laboratory experiments, including its high potency and selectivity for N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its relatively short half-life and poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
DFN-2 has significant potential for further research and development in various areas, including cancer treatment, stroke, and inflammation. Some of the future directions for research include the development of more potent and selective N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibitors, the investigation of DFN-2 in combination with other chemotherapeutic agents, and the exploration of its potential in other diseases. Additionally, further research is needed to understand the underlying mechanisms of DFN-2's pharmacological effects and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
DFN-2 can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling, and Sonogashira cross-coupling. The most commonly used method involves the Buchwald-Hartwig coupling reaction, which involves the reaction of 2-ethoxynicotinamide with 2,4-difluoroaniline in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
DFN-2 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. DFN-2 has also been investigated for its role in other diseases, such as stroke and inflammation.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-2-ethoxynicotinamide |
|---|---|
Fórmula molecular |
C14H12F2N2O2 |
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-20-14-10(4-3-7-17-14)13(19)18-12-6-5-9(15)8-11(12)16/h3-8H,2H2,1H3,(H,18,19) |
Clave InChI |
MKHYISUCLHHOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
SMILES canónico |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
